Robustaside B

Description

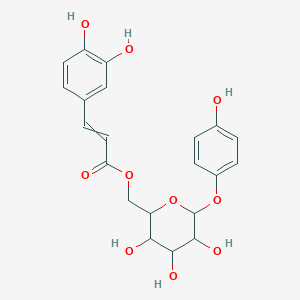

Structure

2D Structure

Properties

IUPAC Name |

[3,4,5-trihydroxy-6-(4-hydroxyphenoxy)oxan-2-yl]methyl 3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O10/c22-12-3-5-13(6-4-12)30-21-20(28)19(27)18(26)16(31-21)10-29-17(25)8-2-11-1-7-14(23)15(24)9-11/h1-9,16,18-24,26-28H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OONDLKCAZJZRCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OC2C(C(C(C(O2)COC(=O)C=CC3=CC(=C(C=C3)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Isolation Methodologies of Robustaside B

Botanical Sources and Distribution

Robustaside B has been primarily isolated from two key botanical sources, Cnestis ferruginea and Grevillea robusta. Its presence has also been noted in other plant species, though these two remain the most significant.

Isolation from Cnestis ferruginea

Cnestis ferruginea, a plant commonly found in West Africa, is a known source of this compound. spandidos-publications.com The leaves of this plant have been the primary material for the isolation of this compound. spandidos-publications.comscialert.net Studies have reported the purification of this compound from the leaf extracts of C. ferruginea for the first time, identifying it as a potent antioxidant. spandidos-publications.comscialert.net Specifically, it is described as 6'-(3", 4"-dihydroxycinnamoyl) arbutin (B1665170). scialert.netresearchgate.net The isolation process often involves the fractionation of a defatted methanol (B129727) extract of the leaves. scialert.net

Isolation from Grevillea robusta

Grevillea robusta, commonly known as the silky oak, is another significant source of this compound. stuartxchange.org This evergreen tree, native to Australia, is now cultivated in many parts of the world for ornamental purposes. stuartxchange.orgjst.go.jp Research has led to the isolation of several phenolic compounds from the leaves of G. robusta, including this compound. stuartxchange.org Interestingly, a reinvestigation of the structures of Robustasides B and C from this plant led to a correction of their chemical structures to (E)-2,5-dihydroxycinnamic acid esters of arbutin. nih.gov The isolation from G. robusta typically involves the methanolic extract of the leaves. stuartxchange.org

Identification in Other Plant Species

While Cnestis ferruginea and Grevillea robusta are the most well-documented sources, the search for natural compounds often leads to the identification of known substances in new species. The identification in other plants is an ongoing area of phytochemical research. Botanical identification relies on careful examination of plant characteristics such as leaf shape, size, and arrangement, as well as flower and fruit morphology. ksu.edu.sa In cases where plant material is processed or fragmented, DNA barcoding has become a reliable method for species identification. researchgate.net

Extraction Techniques from Plant Biomass

The extraction of this compound from plant material involves a series of steps to separate the compound from the complex matrix of the plant biomass. These techniques can be broadly categorized into solvent-based approaches and more advanced methodologies.

Solvent-Based Extraction Approaches

Traditional solvent-based extraction is a common method for isolating bioactive compounds from plants. bohrium.com

Maceration : This simple technique involves soaking the plant material in a solvent for a period of time to allow the desired compounds to dissolve. frontiersin.orgnih.gov For the extraction of glycosides like this compound, ethanol (B145695) is often a suitable solvent. dergipark.org.tr

Soxhlet Extraction : This method provides a more efficient extraction by continuously washing the plant material with a fresh solvent. frontiersin.orgdergipark.org.tr It is often used as a benchmark to compare with newer extraction techniques. bohrium.com

Reflux Extraction : Similar to Soxhlet extraction, this technique involves boiling the solvent with the plant material, which can be cost-effective and practical for industrial applications. dergipark.org.tr

The choice of solvent is critical and depends on the polarity of the target compound. For iridoid glycosides, which share structural similarities with phenolic glycosides like this compound, methanol and ethanol are commonly used. researchgate.net Dichloromethane/methanol mixtures have also been employed for the extraction of iridoid glycosides. redalyc.org

Advanced Extraction Methodologies

In recent years, more advanced and environmentally friendly extraction techniques have been developed to improve efficiency and reduce the use of organic solvents. bohrium.comfrontiersin.org

Pressurized Liquid Extraction (PLE) : This technique uses solvents at elevated temperatures and pressures to enhance extraction efficiency. nih.gov

Microwave-Assisted Extraction (MAE) : MAE utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process. acs.org

Ultrasound-Assisted Extraction (UAE) : High-frequency ultrasound waves are used in UAE to create cavitation, which disrupts plant cell walls and enhances the release of bioactive compounds. acs.org

Supercritical Fluid Extraction (SFE) : This method uses a supercritical fluid, often carbon dioxide, as the extraction solvent, offering advantages in terms of low toxicity and minimal residue. acs.org

Enzyme-Assisted Extraction : The use of enzymes to break down plant cell walls can facilitate the release of target compounds. the-microbiologist.com

These modern techniques often result in higher yields, shorter extraction times, and reduced solvent consumption compared to conventional methods. nih.govacs.org

Table 1: Botanical Sources of this compound

| Plant Species | Family | Part Used | Key Findings |

| Cnestis ferruginea | Connaraceae | Leaves | First isolation and identification as a potent antioxidant. spandidos-publications.comscialert.net |

| Grevillea robusta | Proteaceae | Leaves | Isolation along with other phenolic compounds; structural revision. stuartxchange.orgnih.gov |

Table 2: Comparison of Extraction Techniques for Plant-Derived Compounds

| Extraction Technique | Principle | Advantages | Disadvantages |

| Maceration | Soaking plant material in a solvent. | Simple, low cost. bohrium.com | Time-consuming, lower efficiency. |

| Soxhlet Extraction | Continuous washing with fresh, hot solvent. | More efficient than maceration. frontiersin.org | Can degrade thermally sensitive compounds. dergipark.org.tr |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and sample. | Faster extraction, reduced solvent use. acs.org | Requires specialized equipment. |

| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt cell walls. | Increased efficiency, can be used at lower temperatures. acs.org | Equipment costs. |

| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid as the solvent. | Low toxicity, high selectivity. acs.org | High initial investment. |

Chromatographic Purification Strategies

The purification of this compound from crude plant extracts is a multi-step process that relies on various chromatographic techniques to separate the target compound from a complex mixture of other phytochemicals. The strategy typically involves a combination of low-pressure and high-pressure liquid chromatography to achieve high purity.

Low-pressure chromatography serves as an essential primary step for the fractionation of crude extracts containing this compound. bio-rad.com This technique, operating at pressures below 50 psi, is ideal for initial purification, handling large volumes of extract, and separating compounds based on broad differences in their physicochemical properties. bio-rad.com

In the isolation of this compound from the leaves of Cnestis ferruginea, researchers first perform a solvent-solvent partition, with the ethyl acetate (B1210297) fraction often showing the highest concentration of the desired phenolic compounds. researchgate.net This enriched fraction is then subjected to low-pressure column chromatography over a silica (B1680970) gel stationary phase. researchgate.net Silica gel separates compounds based on polarity; a gradient of solvents with increasing polarity is used to elute the fractions.

Another critical low-pressure technique employed is size-exclusion chromatography, often using Sephadex LH-20 as the column packing material. researchgate.netscialert.net This method separates molecules based on their size. In one established procedure, a sub-fraction obtained from silica gel chromatography was further purified on a Sephadex LH-20 column to yield this compound. scialert.net These low-pressure methods are effective for initial cleanup and enrichment, removing significant impurities and grouping similar compounds together before the final, high-resolution purification stages. bio-rad.comvogel-professional-education.de

High-Performance Liquid Chromatography (HPLC) is a critical tool for the final purification of this compound, offering high resolution and efficiency. hplc.eu This technique uses high pressure to pass the mobile phase through a column packed with small-diameter particles, enabling the fine separation of structurally similar compounds. mastelf.com

For the purification of arbutin derivatives like this compound, reversed-phase HPLC (RP-HPLC) is commonly employed. sigmaaldrich.com In this mode, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar. The separation is driven by hydrophobic interactions between the analytes and the stationary phase. waters.com

A typical mobile phase for purifying this compound and related compounds consists of a gradient system of water and an organic solvent, such as methanol or acetonitrile. mdpi.com To improve peak shape and resolution, an acid modifier like formic acid is often added to the mobile phase. mdpi.com The use of a photodiode array (PDA) detector allows for the simultaneous monitoring of the elution profile at multiple wavelengths, which is useful for identifying phenolic compounds by their characteristic UV absorbance. usamvcluj.ro While specific HPLC protocols for this compound are often integrated into preparative scale methods, analytical HPLC is essential to confirm the purity of the isolated fractions at each stage. tautobiotech.com

Table 1: Typical Parameters for HPLC Analysis of Arbutin Derivatives

| Parameter | Description | Example from Literature mdpi.com |

| Column | Reversed-phase, often C18 | Gemini C18 |

| Mobile Phase | Gradient of aqueous and organic solvents | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | Increasing concentration of organic solvent | 10–60% B over 30 min |

| Flow Rate | Rate at which mobile phase passes through the column | 0.2 mL/min (analytical) |

| Detection | UV-Vis or Photodiode Array (PDA) | Monitored at 280 nm |

| Column Temp. | Maintained for reproducibility | 35 °C |

Preparative scale isolation aims to purify larger quantities of a target compound, moving from analytical-scale identification to bulk production. bio-rad.com This is achieved by scaling up the parameters used in analytical HPLC, including the use of larger columns, higher flow rates, and increased sample injection volumes. lcms.cz

For instance, in the study of phytochemicals from Vaccinium dunalianum, preparative HPLC was instrumental in isolating several grams of various compounds from fractions obtained via medium-pressure liquid chromatography (MPLC). mdpi.com One method involved using a preparative column with a methanol/water mobile phase to yield pure compounds. mdpi.com Remarkably, in the same plant, this compound (identified as p-hydroxyphenyl 6-O-trans-caffeoyl-β-D-glucopyranoside) was so abundant that it could be isolated in extraordinary yield (22% of the dry weight of the buds) simply by recrystallization of the solids from the initial aqueous acetone (B3395972) extract. nii.ac.jp

High-Speed Counter-Current Chromatography (HSCCC) is another advanced liquid-liquid partition technique used for the preparative isolation of natural products like arbutin derivatives. tautobiotech.com HSCCC avoids the use of a solid support matrix, which prevents the irreversible adsorption of the sample and can lead to higher recovery rates. tautobiotech.com This method has been successfully applied to separate similar phenolic glycosides, demonstrating its suitability for obtaining large quantities of pure this compound.

Co-occurring Analogues and Related Arbutin Derivatives

This compound is part of a large family of arbutin derivatives and is often isolated alongside other structurally related compounds. The specific analogues found depend on the plant source.

In Grevillea robusta, this compound is found with a rich array of similar molecules, including Robustaside C, Robustaside D, and various grevillosides. researchgate.netjst.go.jp In Cnestis ferruginea, it co-occurs with simpler phenolic compounds like para-hydroxyphenol, as well as β-sitosterol. scialert.netspandidos-publications.com Research on Vaccinium dunalianum has shown the presence of this compound with eight novel caffeoyl arbutin derivatives named dunalianosides A–H, and an arbutin-iridoid conjugate, dunalianoside I. nii.ac.jp Similarly, studies on Heliciopsis lobata have identified it alongside other arbutin esters. researchgate.net The co-isolation of these compounds highlights the diverse biosynthetic pathways that lead to variations on the core arbutin structure within different plant genera.

Table 2: Compounds Co-occurring with this compound in Various Plant Species

| Co-occurring Compound | Plant Source | Reference(s) |

| para-Hydroxyphenol | Cnestis ferruginea | scialert.netspandidos-publications.com |

| β-Sitosterol | Cnestis ferruginea | scialert.net |

| Robustaside C | Grevillea robusta | researchgate.netjst.go.jp |

| Robustaside D | Grevillea robusta | researchgate.netjst.go.jp |

| Grevilloside I | Grevillea robusta | researchgate.net |

| Dunalianoside A-I | Vaccinium dunalianum | nii.ac.jp |

| 6´-E-(2-methyl-2-buteonyl)-arbutin | Heliciopsis lobata | researchgate.netresearchgate.net |

| 6´-(2,5-dihydroxycinnamoyl)-arbutin | Heliciopsis lobata | researchgate.netresearchgate.net |

| Quercetin-3-O-arabinofuranoside | Vaccinium dunalianum | mdpi.com |

| Caffeic acid ethyl ester | Vaccinium dunalianum | mdpi.com |

Compound Index

Structural Elucidation and Advanced Analytical Characterization of Robustaside B

Spectroscopic Analysis for Structural Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is the most powerful technique for determining the detailed structure of organic molecules like Robustaside B. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to establish the carbon skeleton and the precise placement of protons. tandfonline.com

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals corresponding to its three main components: the arbutin (B1665170) unit (a hydroquinone (B1673460) glucoside) and the caffeoyl moiety. Key signals include those for the aromatic protons of the two benzene (B151609) rings, the olefinic protons of the caffeoyl group's side chain, and the protons of the glucose unit. tandfonline.com For instance, ¹H NMR data recorded in methanol-d₄ (CD₃OD) shows the anomeric proton of the glucose moiety, which is crucial for determining its configuration. tandfonline.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton data by providing the chemical shifts for each carbon atom in the molecule. This allows for the identification of carbonyl carbons (from the ester group), aromatic carbons, olefinic carbons, and the carbons of the sugar ring. scialert.net

2D NMR Spectroscopy: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable for assembling the molecular structure. COSY experiments reveal proton-proton couplings, helping to identify adjacent protons within the glucose and caffeoyl side chains. tandfonline.com HSQC correlates protons with their directly attached carbons, while HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. These HMBC correlations are critical for establishing the linkage between the caffeoyl group and the glucose unit, specifically confirming that the caffeoyl moiety is attached at the 6'-position of the glucose. tandfonline.com

The following tables summarize the reported NMR spectral data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)

| Position | δH (ppm) | Multiplicity | J (Hz) |

|---|---|---|---|

| 2', 6' (Arbutin) | 6.95 | d | 9.1 |

| 3', 5' (Arbutin) | 6.72 | d | 9.1 |

| 1'' (Glucose) | 4.88 | d | 7.6 |

| 2'' (Glucose) | 3.40-3.64 | m | |

| 3'' (Glucose) | 3.40-3.64 | m | |

| 4'' (Glucose) | 3.40-3.64 | m | |

| 5'' (Glucose) | 3.40-3.64 | m | |

| 6''a (Glucose) | 4.30 | dd | 12.1, 6.7 |

| 6''b (Glucose) | 4.35 | dd | 12.1, 6.5 |

| 2 (Caffeoyl) | 7.04 | d | 2.0 |

| 5 (Caffeoyl) | 6.77 | d | 8.2 |

| 6 (Caffeoyl) | 6.95 | dd | 8.2, 2.0 |

| 7 (Caffeoyl, Olefinic) | 7.59 | d | 15.9 |

| 8 (Caffeoyl, Olefinic) | 6.29 | d | 15.9 |

Data sourced from multiple studies. tandfonline.comtandfonline.com

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | δC (ppm) |

|---|---|

| 1' (Arbutin) | 152.1 |

| 2', 6' (Arbutin) | 118.9 |

| 3', 5' (Arbutin) | 116.9 |

| 4' (Arbutin) | 152.8 |

| 1'' (Glucose) | 103.2 |

| 2'' (Glucose) | 74.8 |

| 3'' (Glucose) | 77.8 |

| 4'' (Glucose) | 71.5 |

| 5'' (Glucose) | 74.5 |

| 6'' (Glucose) | 64.6 |

| 1 (Caffeoyl) | 127.6 |

| 2 (Caffeoyl) | 115.1 |

| 3 (Caffeoyl) | 146.7 |

| 4 (Caffeoyl) | 149.6 |

| 5 (Caffeoyl) | 116.3 |

| 6 (Caffeoyl) | 122.9 |

| 7 (Caffeoyl, Olefinic) | 146.9 |

| 8 (Caffeoyl, Olefinic) | 114.5 |

| 9 (Caffeoyl, Carbonyl) | 168.9 |

Note: Data compiled from literature; assignments are based on 2D NMR analysis.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is crucial for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS), often using techniques like Fast Atom Bombardment (HR-FAB-MS) or Electrospray Ionization (HRESIMS), provides a highly accurate mass measurement. scialert.netnih.gov This accuracy allows for the unambiguous determination of the molecular formula. For example, analysis of a related compound established the molecular formula C₂₁H₂₂O₁₀ through HR-FAB-MS, demonstrating the power of this technique in natural product chemistry. nii.ac.jp The molecular formula of this compound is established as C₂₁H₂₂O₁₁.

Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the molecule. By inducing fragmentation of the parent ion, researchers can obtain structural information about the different subunits of this compound and how they are connected.

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Chromophore and Functional Group Identification

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound provides information about the electronic transitions within the molecule, which is indicative of the chromophores present. The spectrum typically shows absorption maxima (λmax) that are characteristic of the phenolic rings and the conjugated system of the caffeoyl moiety. scialert.netznaturforsch.com The presence of a conjugated chromophore is a key feature identified by this technique. scialert.net

IR Spectroscopy: Infrared spectroscopy is used to identify the functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrations of specific bonds. znaturforsch.com Key signals include a broad absorption for hydroxyl (-OH) groups, stretching vibrations for aromatic C-H bonds, signals for the C=C bonds of the aromatic rings and the olefinic side chain, and a strong absorption for the C=O (carbonyl) of the ester group. scialert.net

Stereochemical Assignment and Conformational Analysis

The stereochemistry of this compound is primarily centered on the glucose unit. The relative and absolute configuration of the sugar is a critical component of its complete structural description. The configuration of the anomeric carbon of the glucose moiety is determined using ¹H NMR spectroscopy. The coupling constant (J) between the anomeric proton (H-1') and the adjacent proton (H-2') is diagnostic of its orientation. For this compound, a large coupling constant, typically around 7.1-7.6 Hz, is observed for the anomeric proton. scialert.nettandfonline.com This value is characteristic of a trans-diaxial relationship between H-1' and H-2', which definitively establishes the β-configuration of the glycosidic bond. scialert.net

Methodological Advancements in Natural Product Characterization

The isolation and characterization of natural products like this compound have been significantly enhanced by the development of sophisticated analytical methodologies. These advanced techniques allow for rapid and sensitive analysis, even from complex biological matrices.

Coupling of Chromatographic and Spectroscopic Techniques (e.g., LC-MS/MS)

The coupling of liquid chromatography with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is a powerful tool for the analysis of plant extracts. nih.gov This hyphenated technique allows for the separation of individual components from a complex mixture followed by their immediate structural analysis and identification.

Ultra-High Performance Liquid Chromatography (UHPLC) coupled to a Quadrupole Time-of-Flight (QTOF) mass spectrometer offers high resolution and sensitivity for profiling secondary metabolites in plant extracts. frontiersin.org This method has been applied to analyze extracts containing phenolic compounds, enabling the identification of known substances like this compound by comparing their retention times and mass spectral data with those of authentic standards or literature values. nih.govfrontiersin.org LC-MS/MS-guided molecular networking has also emerged as a strategy to profile and identify metabolites from plant extracts, including this compound and its analogs. nih.govresearchgate.net

Application of Two-Dimensional NMR Techniques

The definitive structural determination of complex natural products like this compound relies heavily on advanced spectroscopic methods, with two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy being particularly indispensable. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are fundamental in assembling the molecular framework piece by piece.

The HSQC experiment is employed to establish direct, one-bond correlations between protons (¹H) and their attached carbons (¹³C). This allows for the unambiguous assignment of proton signals to their corresponding carbon atoms within the arbutin and the dihydroxycinnamoyl moieties of this compound.

Following this, the HMBC experiment provides crucial data on long-range connectivities, typically over two to three bonds. This is the key to connecting the individual structural fragments. For this compound, the most critical HMBC correlation is the one observed between the protons at the 6'-position of the glucose unit (H-6') and the carbonyl carbon of the acyl group (C-9"). This correlation definitively establishes that the dihydroxycinnamoyl group is attached as an ester at the C-6' position of the glucose moiety.

The ¹H and ¹³C NMR spectral data that were assigned to the initially proposed structure of this compound are detailed below. It is important to note that while the connectivity was correctly established, the substitution pattern on the aromatic ring of the cinnamoyl group was later revised.

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, mult., J in Hz) | Key HMBC Correlations |

|---|---|---|---|

| Arbutin Moiety | |||

| 1 | 151.7 | - | H-2, H-6, H-1' |

| 2 | 118.0 | 6.95 (d, 8.8) | C-4, C-6 |

| 3 | 116.4 | 6.75 (d, 8.8) | C-1, C-5 |

| 4 | 152.1 | - | H-3, H-5 |

| 5 | 116.4 | 6.75 (d, 8.8) | C-1, C-3 |

| 6 | 118.0 | 6.95 (d, 8.8) | C-2, C-4 |

| 1' | 102.7 | 4.85 (d, 7.4) | C-1 |

| 2' | 74.9 | 3.50 (m) | - |

| 3' | 78.0 | 3.50 (m) | - |

| 4' | 71.5 | 3.50 (m) | - |

| 5' | 75.9 | 3.60 (m) | - |

| 6' | 64.5 | 4.30 (dd, 12.1, 6.7) 4.35 (dd, 12.1, 6.5) | C-4', C-5', C-9" |

| Acyl Moiety (Initially proposed as Caffeoyl) | |||

| 1" | 127.5 | - | H-2", H-6", H-7" |

| 2" | 115.1 | 7.05 (d, 2.0) | C-4", C-6" |

| 3" | 146.5 | - | H-2", H-5" |

| 4" | 149.3 | - | H-2", H-5", H-6" |

| 5" | 116.2 | 6.78 (d, 8.2) | C-1", C-3" |

| 6" | 122.8 | 6.95 (dd, 8.2, 2.0) | C-2", C-4" |

| 7" | 146.9 | 7.58 (d, 15.9) | C-1", C-8", C-9" |

| 8" | 114.7 | 6.28 (d, 15.9) | C-7", C-9" |

| 9" | 168.3 | - | H-6', H-7", H-8" |

Note: The data presented is consistent with reports for 6'-O-caffeoylarbutin, the structure initially assigned to this compound before its subsequent revision. scialert.net

Structural Revisions and Definitive Elucidation of this compound and Analogues

The initial characterization of this compound, isolated from sources such as Cnestis ferruginea, identified it as 6'-O-caffeoylarbutin, which features a caffeoyl (3,4-dihydroxycinnamoyl) group attached to arbutin. scialert.net This structure was widely accepted based on initial spectroscopic analysis.

However, a pivotal reinvestigation of compounds isolated from the leaves of Grevillea robusta led to a significant structural revision. nih.gov In this study, researchers isolated a compound whose NMR data were superimposable with those previously reported for this compound. nih.gov Despite the matching spectra, a more rigorous and detailed analysis of the 1D and 2D NMR data revealed inconsistencies with the proposed 3,4-dihydroxy substitution pattern on the cinnamoyl ring.

The definitive analysis demonstrated that the acyl moiety was, in fact, an (E)-2,5-dihydroxycinnamic acid ester. The coupling patterns and chemical shifts of the aromatic protons and carbons in the cinnamoyl unit were unequivocally consistent with a 2,5-disubstituted aromatic ring, not the 3,4-disubstituted pattern of a caffeoyl group. nih.gov

Therefore, the structure of this compound was officially revised. This revision underscores the importance of meticulous spectroscopic analysis in natural product chemistry, as structures determined by initial investigations can sometimes require correction upon further, more detailed study.

Simultaneously, the structure of an analogue, Robustaside C, was also revised in the same study, indicating a systematic misinterpretation of this structural class in earlier work. nih.gov

| Feature | Originally Proposed Structure | Definitive Revised Structure |

| Compound Name | This compound | This compound |

| Systematic Name | 6'-O-caffeoylarbutin | 6'-O-(E)-2,5-dihydroxycinnamoyl arbutin |

| Acyl Group | Caffeoyl (3,4-dihydroxycinnamoyl) | (E)-2,5-dihydroxycinnamoyl |

| Aromatic Substitution | 3,4-disubstituted | 2,5-disubstituted |

Biosynthetic Pathways of Robustaside B

General Overview of Phenolic Compound Biosynthesis

The vast majority of plant phenolic compounds, including the precursors to Robustaside B, originate from two primary metabolic routes: the shikimate pathway and the phenylpropanoid pathway. researchgate.netnih.gov These pathways convert simple carbohydrate precursors into a wide array of aromatic compounds that are crucial for plant growth, defense, and interaction with the environment. wikipedia.orgoup.com

The shikimate pathway is the central metabolic route for the biosynthesis of aromatic amino acids in plants and microorganisms. oup.comgacbe.ac.in It serves as a critical bridge between primary and secondary metabolism. gacbe.ac.in The pathway commences with the condensation of two precursors derived from carbohydrate metabolism: phosphoenolpyruvate (B93156) (PEP) from glycolysis and erythrose 4-phosphate from the pentose (B10789219) phosphate (B84403) pathway. oup.comgacbe.ac.in

Through a series of seven enzymatic reactions, these initial molecules are converted into chorismic acid. gacbe.ac.in Chorismate is a pivotal branch-point intermediate, leading to the production of the aromatic amino acids L-phenylalanine, L-tyrosine, and L-tryptophan, as well as a variety of other phenolic compounds. gacbe.ac.inresearchgate.net For the biosynthesis of this compound, L-phenylalanine is the key product that links the shikimate pathway to the subsequent phenylpropanoid pathway.

The phenylpropanoid pathway takes over where the shikimate pathway leaves off, using L-phenylalanine as its starting material. wikipedia.orgfrontiersin.org This pathway is responsible for producing a vast diversity of secondary metabolites, including flavonoids, lignins, and hydroxycinnamic acids. researchgate.net The first committed step is the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to yield cinnamic acid. wikipedia.org

A series of subsequent hydroxylation and methylation reactions convert cinnamic acid into various hydroxycinnamic acids. A key intermediate for this compound biosynthesis is caffeic acid. wikipedia.orgfrontiersin.org This intermediate is then activated by the enzyme 4-coumarate-CoA ligase (4CL) to form its corresponding thioester, caffeoyl-CoA. frontiersin.org This activated molecule is the direct precursor of the caffeoyl moiety that will be incorporated into the final this compound structure.

Proposed Biosynthetic Route to this compound

The biosynthesis of this compound is a multi-step process that involves the assembly of its core components, which are synthesized via the pathways described above. The proposed route involves the initial formation of an arbutin (B1665170) core, followed by the attachment of the caffeoyl group.

The core of this compound is arbutin, a naturally occurring hydroquinone (B1673460) glucoside. frontiersin.orgresearchgate.net The biosynthesis of arbutin involves two main components: hydroquinone and glucose. Hydroquinone itself is a phenolic compound that can be derived from the shikimate pathway. The key step in arbutin formation is the glycosylation of this hydroquinone molecule. frontiersin.orgnih.gov

This reaction is catalyzed by glycosyltransferases (GTs), which are enzymes that facilitate the attachment of sugar moieties to acceptor molecules. frontiersin.org In this case, a glucosyltransferase transfers a glucose unit, typically from an activated sugar donor like Uridine Diphosphate Glucose (UDPG), to one of the hydroxyl groups of hydroquinone, forming a β-glucoside linkage. mdpi.com The resulting compound is arbutin. frontiersin.orgmdpi.com

As previously established in the phenylpropanoid pathway, the caffeoyl group is derived from L-phenylalanine via cinnamic acid and caffeic acid. The activated form, caffeoyl-CoA, serves as the acyl donor for the final step in this compound synthesis. frontiersin.org

The assembly of this compound exemplifies two crucial and widespread modification reactions in plant secondary metabolism: glycosylation and acylation. The initial formation of arbutin from hydroquinone is a primary glycosylation event. frontiersin.org

The final, defining step is the acylation of the arbutin core. Specifically, this is a caffeoylation reaction. An acyltransferase enzyme catalyzes the transfer of the caffeoyl group from the activated donor, caffeoyl-CoA, to the arbutin molecule. This acylation occurs regioselectively at the 6-hydroxyl position of the glucose moiety of arbutin, yielding 6″-O-caffeoylarbutin, which is this compound. researchgate.netnih.govresearchgate.net This enzymatic caffeoylation has been demonstrated to effectively produce this compound from arbutin. nih.gov Such acylation modifications are known to alter the solubility and biological activity of phenolic glycosides. nih.gov

Enzymatic Machinery Involved in this compound Biosynthesis

While the complete biosynthetic pathway of this compound has not been fully elucidated, its chemical structure as 6'-(3",4"-dihydroxycinnamoyl) arbutin suggests a multi-step enzymatic process involving the convergence of two major pathways: the shikimate pathway and the phenylpropanoid pathway, followed by glycosylation and acylation steps.

The biosynthesis can be conceptually divided into the formation of its three core components: the hydroquinone moiety, the glucose molecule, and the 3,4-dihydroxycinnamoyl group.

Formation of the Arbutin Core:

The backbone of this compound is arbutin, which is a glycoside of hydroquinone. The biosynthesis of arbutin is proposed to proceed as follows:

Shikimate Pathway: The initial precursor for the hydroquinone ring is believed to originate from the shikimate pathway, a central metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids and other key compounds. mdpi.com This pathway provides chorismate, which can be converted to p-hydroxybenzoate. mdpi.com

Hydroxylation: The p-hydroxybenzoate then likely undergoes hydroxylation to form hydroquinone. The specific enzymes catalyzing this step in the context of this compound biosynthesis have not yet been characterized.

Glycosylation: The final step in arbutin formation is the attachment of a glucose molecule to the hydroquinone acceptor. This reaction is catalyzed by a UDP-glycosyltransferase (UGT) . In a study on Vaccinium dunalianum cell cultures, the feeding of hydroquinone led to the enhanced production of arbutin, and transcriptomic analysis identified two arbutin synthase (AS) genes, which are types of UGTs, that were significantly upregulated. mdpi.com While not directly from Cnestis ferruginea, this provides a strong model for the type of enzyme involved. UGTs utilize an activated sugar donor, typically UDP-glucose, to transfer the glycosyl moiety to an acceptor molecule. nih.gov

Formation and Attachment of the 3,4-Dihydroxycinnamoyl Moiety:

The 3,4-dihydroxycinnamoyl group, also known as a caffeoyl group, is a common phenylpropanoid.

Phenylpropanoid Pathway: This pathway begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions to produce various phenolic compounds, including cinnamic acid and its hydroxylated derivatives like p-coumaric acid and caffeic acid (3,4-dihydroxycinnamic acid).

Acylation: The final step in this compound biosynthesis is the esterification of the caffeoyl group to the 6'-hydroxyl position of the glucose moiety of arbutin. This reaction is catalyzed by an acyltransferase . While the specific acyltransferase for this compound has not been identified, enzymes of this class are known to be responsible for attaching various acyl groups to glycosides in other plant species.

The proposed enzymatic steps are summarized in the table below.

| Proposed Biosynthetic Step | Precursor(s) | Product | Probable Enzyme Class |

| Formation of Hydroquinone | Chorismate | Hydroquinone | Various enzymes from Shikimate Pathway |

| Glycosylation of Hydroquinone | Hydroquinone, UDP-Glucose | Arbutin | UDP-glycosyltransferase (UGT) / Arbutin Synthase |

| Formation of Caffeic Acid | L-Phenylalanine | Caffeic Acid | Enzymes of the Phenylpropanoid Pathway |

| Acylation of Arbutin | Arbutin, Caffeoyl-CoA | This compound | Acyltransferase |

Chemical Synthesis and Synthetic Analogues of Robustaside B

Total Synthesis Strategies for Robustaside B

While no complete total synthesis of this compound has been prominently reported in the literature, the structural complexity of the molecule lends itself to established strategic analysis. The molecule consists of three key fragments: a hydroquinone (B1673460) unit, a β-D-glucose moiety, and a caffeic acid group. A total synthesis would require the strategic assembly of these components, with particular attention to the formation of the glycosidic bond.

The construction of a multi-component molecule like this compound can be approached through two primary strategies: linear and convergent synthesis. chemistnotes.com

Preparation of a protected hydroquinone aglycone.

Synthesis of a suitably protected glucose derivative acylated with a protected caffeic acid at the C-6 position.

Coupling of these two advanced intermediates to form the glycosidic bond, followed by final deprotection steps.

Table 1: Comparison of Synthetic Strategies

| Feature | Linear Synthesis | Convergent Synthesis |

|---|---|---|

| Approach | Step-by-step assembly from a single starting material. chemistnotes.com | Independent synthesis of fragments followed by late-stage coupling. chemeurope.com |

| Efficiency | Overall yield drops significantly with each step. uniurb.it | Generally higher overall yield for complex molecules. chemistnotes.com |

| Longest Sequence | The entire synthesis is one long sequence. unizg.hr | The longest linear path is shorter. unizg.hr |

| Application | Simpler molecules. | Complex molecules like natural products, dendrimers, and proteins. chemeurope.com |

A critical challenge in the total synthesis of this compound is the stereoselective formation of the O-glycosidic bond between hydroquinone and glucose to produce the arbutin (B1665170) core. The natural product contains a β-glycosidic linkage. Achieving high stereoselectivity in glycosylation reactions is a central theme in carbohydrate chemistry. rsc.org

Several methods have been developed to control the stereochemical outcome of glycosylation. frontiersin.orgnih.gov These often depend on the choice of the glycosyl donor (the activated sugar), the protecting groups on the sugar, the nature of the glycosyl acceptor (the aglycone), and the reaction conditions. nih.gov To favor the formation of the 1,2-trans product (which corresponds to the β-anomer for glucose), chemists often employ a "neighboring group participation" strategy. This involves placing a participating protecting group, such as an acetyl or benzoyl group, at the C-2 position of the glycosyl donor. This group can form a cyclic intermediate that blocks the α-face of the anomeric carbon, directing the incoming nucleophile (the hydroquinone) to attack from the β-face. rsc.org Alternative modern methods utilize specific catalysts or auxiliaries to achieve high stereoselectivity. frontiersin.orgrsc.org

Semi-synthetic Approaches

Semi-synthesis starts from a readily available natural precursor that is structurally similar to the target molecule. conicet.gov.ar For this compound, the natural glucoside arbutin (hydroquinone-O-β-D-glucopyranoside) is the ideal starting material, as it only requires the addition of the caffeoyl group. nih.govwikipedia.org

A highly effective and regioselective method for synthesizing this compound is through the enzymatic acylation of arbutin. nih.gov Research has demonstrated that lipases can catalyze the transesterification between arbutin and an activated caffeic acid derivative in a non-aqueous solvent. researchgate.net

A specific system was developed for the enzymatic caffeoylation of glucopyranosides, which was successfully applied to arbutin. nih.gov The reaction uses the immobilized lipase (B570770) Lipozyme TL IM in tert-butanol (B103910) with vinyl caffeate as the acyl donor. nih.govresearchgate.net This method is highly regioselective, exclusively acylating the primary hydroxyl group (C-6 OH) of the glucose moiety in arbutin. nih.govacs.org This selectivity eliminates the need for complex protection and deprotection steps that would be necessary in a purely chemical approach. The reaction proceeds efficiently, yielding 6-O-caffeoylated arbutin (this compound) as the sole product. nih.govresearchgate.net

Table 2: Research Findings on Enzymatic Synthesis of this compound

| Parameter | Details | Reference |

|---|---|---|

| Enzyme | Lipozyme TL IM (immobilized lipase from Thermomyces lanuginosus) | nih.govresearchgate.net |

| Substrate | Arbutin | nih.gov |

| Acyl Donor | Vinyl Caffeate | nih.govresearchgate.net |

| Solvent | tert-Butanol | nih.govresearchgate.net |

| Product | 6-O-caffeoylated arbutin (this compound) | nih.gov |

| Yield | 75% | nih.govresearchgate.net |

| Reaction Time | 12 days | nih.govresearchgate.net |

| Selectivity | Highly regioselective for the 6-OH position | nih.govacs.org |

Chemical derivatization offers an alternative to enzymatic synthesis for the acylation of arbutin. nih.goviipseries.org This approach would involve a standard esterification reaction between the hydroxyl groups of arbutin and an activated form of caffeic acid, such as an acyl chloride or an acid anhydride.

However, a significant challenge in the chemical synthesis is the lack of regioselectivity. Arbutin possesses four hydroxyl groups on the glucose ring and one on the hydroquinone moiety. To ensure that the caffeoyl group is attached specifically to the C-6 hydroxyl of the glucose, the other more reactive hydroxyl groups must be temporarily blocked with protecting groups. This would necessitate a multi-step sequence:

Protection: Selective protection of the C-2, C-3, C-4 hydroxyls of the glucose and the phenolic hydroxyl of hydroquinone. The primary C-6 hydroxyl is typically the most reactive and can sometimes be left unprotected under carefully controlled conditions.

Acylation: Reaction of the protected arbutin with an activated and protected caffeic acid derivative.

Deprotection: Removal of all protecting groups to yield the final product, this compound.

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues of natural products is a common strategy in medicinal chemistry to explore structure-activity relationships and develop new therapeutic agents with improved properties. wikipedia.org The structure of this compound offers several opportunities for modification to create a library of analogues. mdpi.com

Derivatives could be synthesized by altering any of the three main components:

The Aglycone: The hydroquinone moiety could be replaced with other phenolic or alcoholic compounds to investigate the importance of the aromatic ring and its hydroxylation pattern.

The Sugar: The D-glucose unit could be substituted with other monosaccharides (e.g., mannose, galactose) or even disaccharides to probe the role of the carbohydrate in the molecule's activity.

The Acyl Group: The caffeoyl group could be replaced with other phenolic acids (e.g., ferulic acid, coumaric acid) or different types of acyl chains to modify the molecule's lipophilicity and electronic properties.

The synthesis of these analogues could follow similar semi-synthetic routes, for example, by using the enzymatic acylation method with various vinyl esters on arbutin, or by applying the method to other glycosides. nih.gov Additionally, total synthesis provides unparalleled flexibility for creating analogues by incorporating modified building blocks at any stage of the synthetic sequence. routledge.com For instance, novel hybrids incorporating a hydroquinone scaffold have been synthesized and evaluated for biological activity, demonstrating the potential for creating diverse derivatives based on the core structures found in this compound. researchgate.net

Modifications of the Caffeoyl Moiety

The caffeoyl (3,4-dihydroxycinnamoyl) group is a critical pharmacophore in many biologically active natural products, contributing significantly to their antioxidant properties. Modifying this moiety in this compound can lead to analogues with altered electronic and steric properties, potentially modulating their biological activity. Synthetic strategies would typically involve the preparation of a modified cinnamic acid derivative, followed by its regioselective esterification to the 6'-hydroxyl group of a protected or unprotected arbutin molecule.

Key synthetic approaches for creating these analogues are rooted in the well-established methods for acylating glycosides. Regioselective acylation of the primary 6'-hydroxyl group of arbutin can be achieved using enzymatic or chemical catalysts. Lipases, for instance, have been successfully used for the regioselective synthesis of sugar esters of various phenylpropanoid-related compounds. semanticscholar.org Chemoenzymatic methods, utilizing enzymes from sources like Botrytis cinerea, can produce a variety of phenylpropanoid derivatives, which could then be coupled to arbutin. frontiersin.orgnih.gov Chemically, catalyst-controlled regioselective acylation, for example using Me2SnCl2, can direct the attachment of cinnamoyl chlorides specifically to the O-6 position of unprotected glucosides. researchgate.netresearchgate.net

Potential modifications to the caffeoyl moiety include:

Alteration of the Aromatic Hydroxyl Pattern: Replacing the 3,4-dihydroxy (catechol) system with other substitution patterns found in natural hydroxycinnamic acids, such as the 4-hydroxy-3-methoxy (feruloyl), 4-hydroxy (p-coumaroyl), or 3,5-dimethoxy-4-hydroxy (sinapoyl) patterns. This would explore the importance of the catechol group for specific biological activities.

Modification of the Acryloyl Linker: The double bond of the cinnamoyl group can be saturated to form a hydrocaffeoyl moiety. The ester linkage itself could also be replaced with a more stable amide linkage by first synthesizing 6'-amino-6'-deoxy-arbutin and then coupling it with the desired hydroxycinnamic acid.

Table 1: Proposed Analogues of this compound with Caffeoyl Moiety Modifications This table presents hypothetical structures based on established synthetic principles for related compounds.

| Analogue Name | Modification Description | Proposed Structure |

| Feruloyl-Arbutin | Caffeoyl group is replaced by a feruloyl group (4-hydroxy-3-methoxycinnamoyl). | |

| p-Coumaroyl-Arbutin | Caffeoyl group is replaced by a p-coumaroyl group (4-hydroxycinnamoyl). | |

| Sinapoyl-Arbutin | Caffeoyl group is replaced by a sinapoyl group (4-hydroxy-3,5-dimethoxycinnamoyl). | |

| Dihydrocaffeoyl-Arbutin | The double bond in the caffeoyl moiety is reduced to a single bond. |

Alterations to the Glucose Unit

The glucose unit in this compound acts as a linker and significantly influences the molecule's solubility and pharmacokinetic properties. Modifications to this sugar can provide valuable insights into its role in receptor binding and transport. Synthetic routes to these analogues would involve either starting with a modified sugar to synthesize a new arbutin analogue, which is then acylated, or by directly modifying the glucose moiety of arbutin before the final esterification step.

Established methods for producing arbutin derivatives provide a clear pathway for these syntheses.

Enzymatic Synthesis: Glycosyltransferases and glycosidases can be used for the synthesis of arbutin analogues. rsc.orgmdpi.com For example, α-glucosidases can catalyze the transglucosylation of hydroquinone to produce α-arbutin, the anomer of the naturally occurring β-arbutin. researchgate.netresearchgate.net This enzymatic approach could be extended to use different sugar donors, leading to analogues with sugars other than glucose.

Chemical Synthesis: Chemical glycosylation provides a versatile route. The synthesis of arbutin often starts from protected glucose derivatives like pentaacetyl-β-D-glucose, which reacts with hydroquinone in the presence of a Lewis acid. google.comnih.govsynose.com By starting with other protected sugars (e.g., D-xylose, L-rhamnose), one could synthesize the corresponding glycoside of hydroquinone, ready for subsequent acylation. A notable example is the synthesis of deoxyarbutin, where the hydroxyl groups of the glucose side-chain are removed, demonstrating a significant alteration to the sugar unit. nih.gov

Table 2: Proposed Analogues of this compound with Altered Glucose Units This table presents hypothetical structures based on established synthetic principles for related compounds.

| Analogue Name | Modification Description | Proposed Structure |

| α-Robustaside B | The β-glycosidic linkage is replaced with an α-glycosidic linkage. | |

| 6'-Deoxy-Robustaside B | The 6'-hydroxyl group, where the caffeoyl moiety attaches, is removed. This would require an alternative linkage point. | |

| Xyloside-Robustaside B Analogue | The glucose unit is replaced with a xylose sugar. | |

| 6'-Caffeoyl-α-Arbutin | The arbutin core is the α-anomer instead of the natural β-anomer. |

Hydroquinone Aglycone Variations

The hydroquinone core is the foundational aglycone of this compound. Altering this aromatic ring is a key strategy for generating analogues with potentially different biological targets or improved properties. The general synthetic approach would involve a three-stage process: 1) synthesis of the desired substituted phenol (B47542) or aromatic diol, 2) glycosylation to attach a glucose unit, and 3) regioselective acylation with caffeic acid.

The synthesis of substituted hydroquinones has been reported, for instance, through aminomethylation to produce compounds like 2,5-bis(piperidinomethyl)hydroquinone. ajol.info Such modified hydroquinones could serve as starting materials for glycosylation. The glycosylation of various phenols is a well-practiced field in synthetic chemistry, with both chemical and enzymatic methods available to form the O-glycosidic bond. rsc.orgrsc.orgmdpi.com Once the modified arbutin analogue is prepared, the final caffeoyl group can be attached as described previously.

Variations could include:

Ring Substitution: Introducing alkyl, alkoxy, or halogen substituents onto the hydroquinone ring to alter its lipophilicity and electronic properties.

Isomeric Scaffolds: Replacing the 1,4-dihydroxy (hydroquinone) scaffold with its isomers, such as 1,2-dihydroxy (catechol) or 1,3-dihydroxy (resorcinol) benzene (B151609). This would fundamentally change the geometry and hydrogen-bonding capabilities of the aglycone.

Table 3: Proposed Analogues of this compound with Hydroquinone Aglycone Variations This table presents hypothetical structures based on established synthetic principles for related compounds.

| Analogue Name | Modification Description | Proposed Structure |

| Methyl-Robustaside B | A methyl group is substituted on the hydroquinone ring (e.g., at the C-2 position). | |

| Chloro-Robustaside B | A chlorine atom is substituted on the hydroquinone ring. | |

| Resorcinol-based Analogue | The hydroquinone (1,4-diol) is replaced by a resorcinol (B1680541) (1,3-diol) moiety. | |

| Catechol-based Analogue | The hydroquinone (1,4-diol) is replaced by a catechol (1,2-diol) moiety. |

Pre Clinical Biological Activities and Mechanistic Investigations of Robustaside B

In Vitro Antioxidant Properties and Mechanisms

Robustaside B has demonstrated significant antioxidant capabilities in various in vitro models. These properties are largely attributed to its phenolic structure, which enables it to interact with and neutralize reactive oxygen species, thereby mitigating oxidative damage.

While crude extracts of Cnestis ferruginea, the plant from which this compound is isolated, have shown DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity, specific quantitative data for isolated this compound using DPPH or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are not extensively detailed in the available scientific literature. researchgate.net The antioxidant potential of the compound is more thoroughly characterized through its effects on lipid peroxidation and its interaction with reactive oxygen species in mitochondrial systems.

The strong anti-lipid peroxidation activity of this compound points towards its ability to inhibit the generation or propagation of reactive oxygen species (ROS). spandidos-publications.comnih.gov Lipid peroxidation is a chain reaction initiated and propagated by ROS, which attack polyunsaturated fatty acids in cell membranes. wikipedia.org By effectively halting this process, this compound demonstrates a capacity to either scavenge the initiating radicals or interfere with the oxidative cascade, thus preventing ROS-mediated cellular damage. spandidos-publications.com

This compound has been shown to be a potent inhibitor of lipid peroxidation in isolated rat liver mitochondria. spandidos-publications.comnih.gov In studies using an Fe²⁺/ascorbate system to induce oxidative stress, this compound significantly decreased the production of thiobarbituric acid reactive substances (TBARS), which are key indicators of lipid peroxidation. nih.gov

The compound's inhibitory effect is concentration-dependent. At a concentration of 0.1 mM, this compound inhibited mitochondrial lipid peroxidation by 86.4%. spandidos-publications.com The half-maximal inhibitory concentration (IC₅₀) for this compound in this system was found to be 0.025 mM, a value identical to that of the well-known antioxidant, quercetin (B1663063), highlighting its strong antioxidant potential. spandidos-publications.comnih.gov This activity is attributed to the presence of phenolic moieties within its structure, which are involved in the Fenton and Haber-Weiss reactions of the lipid peroxidation system. spandidos-publications.com

| Concentration of this compound (mM) | Percentage Inhibition of TBARS Generation (%) |

|---|---|

| 0.05 | 85.3 |

| 0.1 | 86.4 |

| 0.2 | 86.0 |

| 0.25 | 86.1 |

| 0.5 | 86.0 |

| 0.75 | 86.0 |

| 1.0 | 86.0 |

Mitochondrial Regulatory Effects

This compound exhibits complex and dual regulatory effects on mitochondrial functions, particularly concerning the integrity of the mitochondrial membrane.

The mitochondrial membrane permeability transition (MMPT) involves the opening of a non-specific pore in the inner mitochondrial membrane, which can lead to mitochondrial swelling, depolarization, and the release of pro-apoptotic factors. wikipedia.orgmdpi.com this compound demonstrates a dualistic role in modulating the MMPT pore.

In the absence of external triggers like calcium, pre-incubation of succinate-energized mitochondria with this compound was found to induce the opening of the MMPT pore in a concentration-dependent manner. nih.gov However, in a contrasting role, this compound was shown to protect the mitochondrial membrane against calcium-induced MMPT. It exhibited a protective effect that peaked at a concentration of 0.25 mM, where it inhibited Ca²⁺-induced pore opening by 73.3%. spandidos-publications.com Interestingly, at concentrations higher than 0.25 mM, its protective effect diminished. spandidos-publications.com This suggests a complex interaction with the pore components, where it can act as an inhibitor under conditions of calcium stress but as an inducer on its own. spandidos-publications.com

| Condition | Concentration of this compound (mM) | Effect on MMPT Pore Opening (%) |

|---|---|---|

| Induction (in absence of Ca²⁺) | 0.125 | 0 |

| 0.2 | -33.3 | |

| 0.5 | -59.3 | |

| 1.0 | -218.5 | |

| Inhibition (in presence of Ca²⁺) | 0.125 | 60.3 |

| 0.25 | 73.3 | |

| 0.5 | 27.6 | |

| 1.0 | 19.8 |

Bioenergetics concerns the flow and transformation of energy in living systems, with mitochondrial respiration being a central process for ATP production. wikipedia.org The experimental use of succinate-energized mitochondria in studies with this compound implies an interaction with the mitochondrial electron transport chain, as succinate (B1194679) is a substrate for Complex II. nih.gov The induction of the MMPT pore by this compound would inherently disrupt mitochondrial respiration and bioenergetics, as it leads to the dissipation of the membrane potential required for ATP synthesis. wikipedia.orgnih.gov However, direct and detailed studies quantifying the specific impact of this compound on key bioenergetic parameters, such as oxygen consumption rates or ATP synthesis levels, are not extensively documented in the reviewed literature.

Investigation of Specific Mitochondrial Targets

Current pre-clinical research available in the public domain has yet to fully elucidate the specific mitochondrial protein or complex targets of this compound. While some studies have explored its effects on mitochondrial function, particularly the mitochondrial permeability transition pore, direct binding studies and comprehensive target identification have not been extensively reported. Future investigations are necessary to pinpoint the precise molecular interactions of this compound within the mitochondria to better understand its mechanism of action at a subcellular level.

Enzymatic Activity Modulation

A review of the currently available scientific literature does not yield specific studies investigating the tyrosinase inhibitory activity of this compound, including in cellular models such as B16 melanoma cells. While the broader class of phenolic compounds has been a subject of interest for tyrosinase inhibition and melanogenesis modulation, dedicated research on this compound for this particular enzymatic activity is not apparent. Therefore, its potential as a tyrosinase inhibitor remains to be scientifically validated.

Comprehensive enzymatic screening of this compound against a panel of other relevant enzymes has not been extensively documented in the available pre-clinical literature. The focus of existing research has been on its antioxidant properties and effects on mitochondrial function. Further studies are required to explore the broader enzymatic modulation profile of this compound to identify any other potential therapeutic targets and to better understand its pharmacological activities.

Cellular Mechanistic Studies (excluding human trials)

Detailed investigations into the effects of this compound on specific cellular signaling pathways, such as the NF-κB or MAPK pathways, are not extensively covered in the current body of pre-clinical research. While its ability to induce the mitochondrial membrane permeability transition (MMPT) pore suggests a potential to influence downstream signaling cascades related to apoptosis and cell death, direct evidence linking this compound to the modulation of key signaling proteins and transcription factors is yet to be established.

The induction of the MMPT pore can lead to the release of cytochrome c from the mitochondria into the cytosol, a critical event in the activation of the intrinsic apoptotic pathway. This, in turn, can trigger a cascade of caspase activation. However, without specific studies on this compound, its precise role in modulating these and other signaling pathways remains speculative.

This compound has demonstrated significant antioxidant properties and the ability to modulate mitochondrial function in pre-clinical models, thereby influencing cellular homeostasis. A key study investigated its effects on isolated rat liver mitochondria, providing insights into its role in mitigating oxidative stress and regulating mitochondrial permeability. spandidos-publications.comnih.gov

This research measured the antioxidant capacity of this compound by its ability to inhibit the production of thiobarbituric acid reactive substances (TBARS) in an Fe2+/ascorbate system. The results indicated that this compound significantly reduced the amount of TBARS generated, with a notable percentage of inhibition across various concentrations. spandidos-publications.comnih.gov

| Concentration of this compound (mM) | Percentage Inhibition of TBARS Generation (%) |

| 0.05 | 85.3 |

| 0.1 | 86.4 |

| 0.2 | 86.0 |

| 0.25 | 86.1 |

| 0.5 | 86.0 |

| 0.75 | 86.0 |

| 1.0 | 86.0 |

Furthermore, the study explored the effect of this compound on the mitochondrial membrane permeability transition (MMPT) pore. In the absence of calcium, pre-incubation with this compound induced MMPT pore opening in a concentration-dependent manner. spandidos-publications.comnih.gov

| Concentration of this compound (mM) | Induction of MMPT Pore Opening (%) |

| 0.125 | 0 |

| 0.2 | -33.3 |

| 0.5 | -59.3 |

| 1.0 | -218.5 |

Conversely, in the presence of calcium, which is a known inducer of the MMPT pore, this compound exhibited a protective effect, decreasing the extent of pore opening. spandidos-publications.com This dual activity suggests a complex interaction with the mitochondrial membrane and its components, potentially contributing to the regulation of cellular life and death processes. The induction of the MMPT pore is a critical event that can lead to mitochondrial swelling, depolarization, and the release of pro-apoptotic factors, ultimately impacting cellular homeostasis. spandidos-publications.com

Anti-proliferative Effects in Cancer Cell Lines

Initial studies have begun to explore the impact of this compound on cancer cells, with a focus on its cytotoxic and anti-proliferative properties. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency in inhibiting a specific biological or biochemical function, has been a focal point of this research.

One study investigating the properties of this compound, isolated from Cnestis ferruginea, reported on its potential to induce cell death. The research indicated that this compound could trigger the mitochondrial membrane permeability transition (MMPT), a critical event in the intrinsic pathway of apoptosis, or programmed cell death. nih.gov This process involves the opening of pores in the mitochondrial membrane, leading to the release of pro-apoptotic factors and ultimately, cell death. The study determined an IC50 value of 0.025 mM for the antioxidant activity of this compound, although specific cytotoxic IC50 values against cancer cell lines were not detailed in this particular research. nih.gov

The induction of apoptosis is a key mechanism by which many anti-cancer agents exert their effects. By triggering this natural process of cell suicide, compounds can help to eliminate abnormal cells. The ability of this compound to induce MMPT suggests a potential mechanism by which it may exert anti-proliferative effects. nih.gov

Further research is necessary to fully elucidate the anti-proliferative profile of this compound. Future studies will likely focus on determining its IC50 values across a broad range of human cancer cell lines. Detailed mechanistic investigations will also be crucial to understand how this compound may induce cell cycle arrest and apoptosis in cancerous cells. These studies will provide a more comprehensive understanding of the compound's potential role in oncology research.

Below is a hypothetical data table illustrating the kind of data that future research on this compound might produce.

Table 1: Hypothetical Cytotoxic Activity of this compound on Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| MCF-7 | Breast Cancer | Data Not Available |

| A549 | Lung Cancer | Data Not Available |

| HeLa | Cervical Cancer | Data Not Available |

| HepG2 | Liver Cancer | Data Not Available |

Structure Activity Relationship Sar Studies of Robustaside B and Its Analogues

Identification of Pharmacophoric Elements for Biological Activity

A pharmacophore is an abstract representation of the molecular features necessary for a drug to bind to a specific biological target and elicit a response. slideshare.netunina.it These features include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers, arranged in a specific three-dimensional geometry. mdpi.com For Robustaside B, several key pharmacophoric elements can be identified based on its structure and known activities.

Hydroquinone (B1673460) Moiety : The hydroquinone part of the arbutin (B1665170) core is a critical feature. The two hydroxyl groups on this aromatic ring can act as hydrogen bond donors and are essential for its antioxidant properties and its potential as a tyrosinase inhibitor. researchgate.netnih.gov

Catechol Moiety : The 3,4-dihydroxy arrangement on the cinnamoyl group forms a catechol structure. This is a well-established pharmacophore for potent antioxidant and radical scavenging activity. mdpi.com The two adjacent hydroxyl groups can effectively chelate metal ions and stabilize free radicals.

α,β-Unsaturated Carbonyl System : The cinnamoyl group contains an ester linkage and a conjugated double bond. The carbonyl oxygen can act as a hydrogen bond acceptor, a common feature in ligand-receptor interactions. drugdesign.org This conjugated system also influences the electronic properties and planarity of the molecule.

Glucose Moiety : The sugar unit enhances the water solubility of the compound. Its hydroxyl groups can also participate in hydrogen bonding, potentially influencing how the molecule orients itself within a biological target site.

The combination of these elements—the hydroquinone, the catechol, and the glycosidic linkage—creates a molecule with multiple potential points of interaction, underpinning its diverse biological activities. The functional groups determine the clinical efficacy and safety of therapeutic agents. nih.gov

Correlation between Structural Modifications and Antioxidant Efficacy

The antioxidant activity of phenolic compounds like this compound is strongly tied to their chemical structure, particularly the number and arrangement of hydroxyl groups and their ability to donate a hydrogen atom or an electron to neutralize free radicals. mdpi.com

The key structural features of this compound that contribute to its antioxidant efficacy are:

The Catechol Group : The ortho-dihydroxy structure on the cinnamoyl ring is a powerful antioxidant feature. It allows for the donation of a hydrogen atom to a radical, forming a stable semiquinone radical that is resonance-stabilized, which reduces its reactivity. The presence of a catechol structure is known to significantly enhance antioxidant activity compared to a single hydroxyl group. mdpi.com

The Hydroquinone Group : The hydroquinone ring of the arbutin portion also possesses antioxidant capabilities, readily undergoing oxidation to form a quinone. researchgate.net

Studies have demonstrated the potent antioxidant effects of this compound. In one study, this compound at a concentration of 0.1 mM was shown to significantly inhibit lipid peroxidation in rat liver mitochondria by 86.4%. spandidos-publications.com This efficacy was comparable to that of the well-known potent antioxidant, quercetin (B1663063) (86.6% inhibition at 0.05 mM), and significantly greater than many other simple phenols. spandidos-publications.com

The SAR for antioxidant activity in this class of compounds generally follows these principles:

Number of Hydroxyl Groups : An increase in the number of hydroxyl groups generally leads to higher antioxidant activity. mdpi.com

Position of Hydroxyl Groups : The ortho arrangement (catechol) in the cinnamoyl moiety is particularly effective.

Glycosylation : Glycosylation at the C3 position in flavonoids has been shown to sometimes decrease antioxidant activity compared to the corresponding aglycone. mdpi.com In this compound, the glycosidic linkage is on the hydroquinone ring, and its primary role may be more related to solubility and bioavailability than direct antioxidant action.

Table 1: Comparative Antioxidant Activity (Inhibition of Lipid Peroxidation) This table is interactive. You can sort the data by clicking on the column headers.

| Compound | Concentration (mM) | % Inhibition of Lipid Peroxidation | Source |

|---|---|---|---|

| This compound | 0.1 | 86.4% | spandidos-publications.com |

| para-hydroxyphenol | 0.05 | 86.7% | spandidos-publications.com |

| Quercetin (Standard) | 0.05 | 86.6% | spandidos-publications.com |

Relationship between Chemical Structure and Mitochondrial Modulatory Activity

Mitochondria are central to cell life and death, and their dysfunction is linked to numerous diseases. mdpi.comthno.org Certain chemical compounds can modulate mitochondrial functions, such as the mitochondrial permeability transition (MPT). The MPT involves the opening of a large, non-specific pore in the inner mitochondrial membrane, which can lead to mitochondrial swelling, disruption of ATP synthesis, and the release of pro-apoptotic factors like cytochrome c. researchgate.net

This compound has been shown to have a complex, concentration-dependent effect on the MPT pore in isolated rat liver mitochondria. spandidos-publications.com

In the absence of calcium (a known inducer of the MPT pore) : this compound induces the opening of the MPT pore in a concentration-dependent manner. This suggests a direct interaction of the compound with components of the mitochondrial membrane or the pore complex itself. spandidos-publications.com

In the presence of calcium : this compound exhibits an inhibitory effect on Ca²⁺-induced MPT pore opening. The maximum protection (73.3% inhibition) was observed at a concentration of 0.25 mM. However, at higher concentrations (0.5 mM and 1.0 mM), this protective effect was diminished. spandidos-publications.com

This dual activity suggests that the chemical structure of this compound allows it to interact with the MPT pore in different ways depending on the physiological state of the mitochondria. The phenolic hydroxyl groups are likely crucial for this activity, potentially by interacting with membrane proteins or lipids, or by altering the local redox environment. spandidos-publications.comresearchgate.net A negative correlation was observed between the inhibition of lipid peroxidation and the induction of MPT pore opening, indicating a complex interplay between the compound's antioxidant properties and its effects on mitochondrial structure. spandidos-publications.com

Table 2: Effect of this compound on Mitochondrial Permeability Transition (MPT) Pore Opening This table is interactive and based on changes in mitochondrial swelling. Negative values indicate pore opening.

| Condition | This compound Conc. (mM) | % Change in MPT Pore Opening | Source |

|---|---|---|---|

| Without Ca²⁺ | 0.125 | 0% | spandidos-publications.com |

| Without Ca²⁺ | 0.25 | -33.3% | spandidos-publications.com |

| Without Ca²⁺ | 0.5 | -59.3% | spandidos-publications.com |

| Without Ca²⁺ | 1.0 | -218.5% | spandidos-publications.com |

| With Ca²⁺ (Inhibition) | 0.125 | 60.3% | spandidos-publications.com |

| With Ca²⁺ (Inhibition) | 0.25 | 73.3% | spandidos-publications.com |

| With Ca²⁺ (Inhibition) | 0.5 | 27.6% | spandidos-publications.com |

| With Ca²⁺ (Inhibition) | 1.0 | 19.8% | spandidos-publications.com |

Insights from Structural Variations on Tyrosinase Inhibition

Tyrosinase is a key copper-containing enzyme in the biosynthetic pathway of melanin (B1238610), the pigment responsible for skin color. mdpi.com Inhibitors of tyrosinase are of great interest in the cosmetic industry for skin-lightening products and in medicine for treating hyperpigmentation disorders. biomedpharmajournal.org

This compound is a derivative of arbutin, which is a well-known tyrosinase inhibitor. mdpi.com The inhibitory action of arbutin is attributed to its hydroquinone structure, which acts as a competitive inhibitor by mimicking the enzyme's natural substrate, L-tyrosine. nih.gov

The SAR for tyrosinase inhibition by hydroquinone derivatives suggests:

The Hydroquinone Moiety : This is the primary pharmacophore. It must be able to fit into the enzyme's active site where it competes with the natural substrate. nih.gov

Substitutions on the Hydroquinone Ring : The addition of a large substituent, such as the 3,4-dihydroxycinnamoyl group in this compound, can significantly alter the inhibitory activity. This large group could either enhance binding through additional interactions with residues outside the active site's catalytic center or hinder binding due to steric clash. The effect often depends on the specific topology of the enzyme's active site. researchgate.net

The Catechol Moiety : Besides the hydroquinone, the catechol group on the cinnamoyl moiety is also a known tyrosinase-inhibiting structure. Catechols can chelate the copper ions in the tyrosinase active site, leading to inhibition. biomedpharmajournal.org Therefore, this compound possesses two distinct structural motifs known to inhibit tyrosinase.

While direct inhibitory data for this compound is not widely published, SAR studies on similar compounds, such as coumarin–resveratrol hybrids, show that the combination of different phenolic scaffolds can lead to potent tyrosinase inhibitors. mdpi.com The presence of multiple hydroxyl groups, as seen in this compound, is generally favorable for activity. nih.gov

Computational Chemistry and In Silico Approaches to SAR

Computational chemistry provides powerful tools to investigate SAR at a molecular level, even when experimental data is limited. bbau.ac.inpitt.edu Techniques like molecular docking, quantitative structure-activity relationship (QSAR), and pharmacophore modeling can predict how a molecule like this compound interacts with biological targets. mdpi.commdpi.com

Molecular Docking : This technique could be used to model the interaction of this compound with the active site of an enzyme like tyrosinase. mdpi.com A docking simulation could predict the binding pose of this compound, revealing key interactions such as hydrogen bonds between its hydroxyl groups and amino acid residues in the enzyme, or the chelation of the active site copper ions by its catechol group. researchgate.net This helps to rationalize its inhibitory mechanism (e.g., competitive vs. non-competitive).

QSAR : 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) correlate the 3D structural properties (steric and electrostatic fields) of a series of analogue compounds with their biological activity. mdpi.com If a series of this compound analogues were synthesized and tested, a QSAR model could be built to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

Pharmacophore Modeling : Based on the structure of this compound and other known active compounds, a 3D pharmacophore model can be generated. unina.it This model would define the essential spatial arrangement of its key features (H-bond donors/acceptors, aromatic rings). Such a model can then be used as a 3D query to screen large virtual libraries of compounds to identify novel molecules with different chemical scaffolds but the same essential pharmacophoric features, potentially leading to the discovery of new leads. nih.gov

While specific in silico studies on this compound are not prominent in the literature, the application of these computational methods is a standard and valuable approach in modern drug design for analyzing and optimizing lead compounds with similar phenolic structures. bbau.ac.inmdpi.com

Future Research Directions and Advanced Methodologies

Unraveling Complete Biosynthetic Pathways via Omics Technologies

The biosynthesis of iridoid compounds, including Robustaside B, is a complex multi-stage process that begins with precursor formation through the mevalonate (MVA) and methylerythritol 4-phosphate (MEP) pathways, leading to the universal terpenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) spandidos-publications.comnih.gov. This is followed by the formation of the characteristic iridoid skeleton and subsequent chemical modifications spandidos-publications.comnih.gov. While this general framework is understood, the specific enzymatic steps and genetic regulation leading to this compound remain largely uncharacterized.

Future research will heavily rely on the integration of "omics" technologies to construct a complete, high-resolution biosynthetic map for this compound. These approaches offer a global view of the molecular landscape within the source organism.